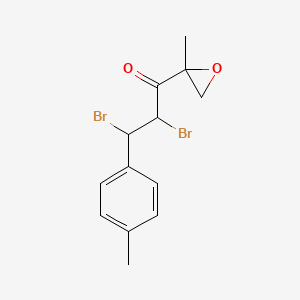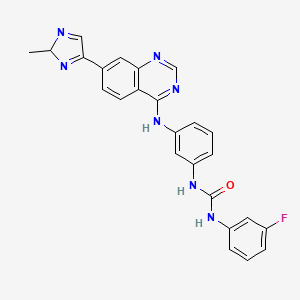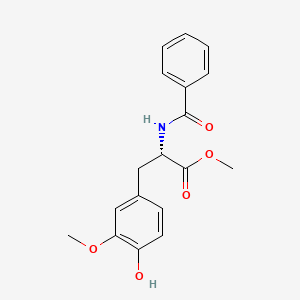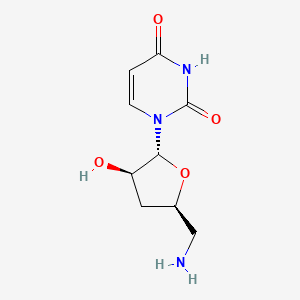
4-(2,3-Dimethylphenoxymethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(2,3-dimethylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Reaction Time: The reaction is typically allowed to proceed for several hours to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous monitoring: To ensure the reaction proceeds efficiently and safely.
Purification: The final product is often purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Nickel or palladium catalysts for coupling reactions.
Solvents: THF, diethyl ether.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Resulting from substitution and coupling reactions.
Scientific Research Applications
4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Synthesis of Pharmaceuticals: Used to construct complex molecules in drug development.
Material Science: Involved in the synthesis of polymers and advanced materials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Industrial Chemistry: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include:
Halides: Alkyl and aryl halides.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
4-Trifluoromethylphenylmagnesium Bromide: Another Grignard reagent with a trifluoromethyl group, offering different electronic properties.
4-Methoxyphenylmagnesium Bromide: Contains a methoxy group, providing different reactivity and selectivity.
Uniqueness
4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the 2,3-dimethylphenoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent for specific synthetic applications where other Grignard reagents may not be as effective.
Properties
Molecular Formula |
C15H15BrMgO |
|---|---|
Molecular Weight |
315.49 g/mol |
IUPAC Name |
magnesium;1,2-dimethyl-3-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
DHHUBGDNMPKPEP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=[C-]C=C2)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


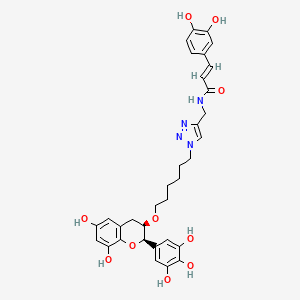
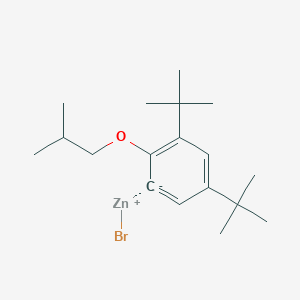

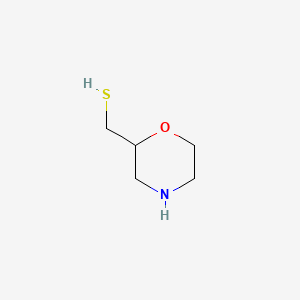



![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
